4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 1200497-73-9
Cat. No.: VC7939301
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28
* For research use only. Not for human or veterinary use.
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 1200497-73-9](/images/structure/VC7939301.png)
Specification
CAS No. | 1200497-73-9 |
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Molecular Formula | C12H17N3O4 |
Molecular Weight | 267.28 |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-4-6-15-9(14)7-8(13-15)10(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
Standard InChI Key | FJPKYMPZOKJEBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name 4-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid reflects its fused bicyclic core and substituents. The molecular formula is C₁₃H₁₈N₃O₄, derived from a pyrazolo[1,5-a]pyrimidine scaffold substituted with a tert-butoxycarbonyl (Boc) group at position 4 and a carboxylic acid moiety at position 2 .
Stereoelectronic Features
The tetrahydropyrazolo[1,5-a]pyrimidine core adopts a partially saturated conformation, with the Boc group introducing steric bulk and electron-withdrawing effects. The carboxylic acid at C2 enhances hydrogen-bonding capacity, critical for interactions in biological systems .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is synthesized via multicomponent reactions involving 1,3-dicarbonyl intermediates and hydrazine derivatives. A representative protocol involves:
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Condensation: Reacting ethyl 3-oxobutanoate with tert-butyl carbazate under acidic conditions to form the pyrazole ring .
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Cyclization: Treating the intermediate with malononitrile or cyanoacetates to construct the pyrimidine ring .
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Hydrolysis: Converting the ester group at C2 to a carboxylic acid using aqueous HCl or NaOH .
Optimization Challenges
Yields are highly sensitive to reaction atmosphere and acid loadings. For instance, oxidative conditions (O₂ or air) improve cyclization efficiency, while inert atmospheres lead to incomplete conversion . Acetic acid (6 equivalents) is optimal for suppressing byproducts like triazolo derivatives .
Physicochemical Properties
Stability and Solubility
The Boc group enhances lipid solubility (logP ≈ 1.2), while the carboxylic acid moiety improves aqueous solubility (≈2.1 mg/mL in PBS) . The compound is stable at pH 4–8 but undergoes Boc deprotection under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Table 1: Key Physicochemical Parameters
Future Directions
Further research should explore:
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Prodrug Development: Masking the carboxylic acid as an ester to improve bioavailability.
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Structure-Activity Relationships (SAR): Modifying the Boc group to balance potency and metabolic stability.
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In Vivo Efficacy: Testing in xenograft models to validate antitumor activity.
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